molecular formula C13H13Cl2NO3 B2582175 2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid CAS No. 1404544-92-8

2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid

Cat. No.: B2582175
CAS No.: 1404544-92-8
M. Wt: 302.15
InChI Key: RAQDPOVVIPLQID-UHFFFAOYSA-N
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Description

2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. Its structure, featuring a dichlorophenyl moiety linked to an acetic acid scaffold with a cyclopropyl group, is characteristic of compounds designed to modulate central nervous system targets . Research into structurally similar compounds highlights a significant focus on developing novel antiepileptic drugs, driven by the need for agents with greater selectivity and reduced toxicity compared to traditional therapies . Furthermore, the cyclopropane carboxylic acid moiety is a key feature in agonists for receptors like GPR40, which is a target for metabolic disease research, including type 2 diabetes . This compound serves as a valuable chemical intermediate for researchers designing and synthesizing new heterocyclic and peptidomimetic candidates . It provides a core scaffold for investigating structure-activity relationships and optimizing pharmacological profiles in drug discovery programs, particularly for neurological and metabolic disorders.

Properties

IUPAC Name

2-[acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO3/c1-7(17)16(11-2-3-11)12(13(18)19)8-4-9(14)6-10(15)5-8/h4-6,11-12H,2-3H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQDPOVVIPLQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C(C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropylamine intermediate: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.

    Acetylation: The cyclopropylamine is then acetylated using acetic anhydride to form N-acetylcyclopropylamine.

    Coupling with 3,5-dichlorophenylacetic acid: The final step involves the coupling of N-acetylcyclopropylamine with 3,5-dichlorophenylacetic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Acetylated Analogs

The compound 2-(cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid (CAS 1218410-22-0) differs from the target molecule by lacking the acetyl group on the cyclopropylamino nitrogen. Its hydrochloride salt (CAS 1423024-44-5) further enhances solubility and crystallinity, which is advantageous for formulation .

Halogen-Substituted Phenyl Analogs

  • 2-(3,5-Dichlorophenyl)acetic acid (CAS 51719-65-4): This simpler analog retains the dichlorophenyl group but lacks both the cyclopropylamino and acetyl moieties. Its lower molecular weight (205.04 g/mol) and unsubstituted structure suggest reduced target specificity compared to the acetylated derivative .
  • This substitution is common in optimized agrochemicals .

Heterocyclic and Functionalized Derivatives

Compounds such as 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS 1218388-85-2) replace the dichlorophenyl group with a pyridine ring. This introduces basicity and hydrogen-bonding capabilities, altering interactions with biological targets. Similarly, 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile (CAS 1094379-54-0) features a nitrile group, which may act as a bioisostere for carboxylic acids or participate in covalent binding .

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid Not provided C₁₃H₁₂Cl₂NO₃ ~301.15 (estimated) Acetylated cyclopropylamino, 3,5-Cl₂Ph
2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid 1218410-22-0 C₁₁H₁₁Cl₂NO₂ 268.12 Cyclopropylamino, 3,5-Cl₂Ph
2-(3,5-Dichlorophenyl)acetic acid 51719-65-4 C₈H₆Cl₂O₂ 205.04 3,5-Cl₂Ph
2-Cyclopropyl-2-(3,5-dichloro-4-fluorophenyl)acetic acid N/A C₁₁H₈Cl₂FO₂ 287.09 3,5-Cl₂-4-F-Ph, cyclopropyl

Research Implications and Trends

  • Bioactivity Optimization: The acetyl group in the target compound may shield the cyclopropylamino group from metabolic degradation, extending half-life in biological systems. This is critical for agrochemicals requiring prolonged activity .
  • Halogenation Effects : The 3,5-dichloro substitution pattern is associated with enhanced lipophilicity and membrane penetration, as seen in herbicides like 2,4-D and alachlor . Fluorine incorporation (e.g., 4-fluoro analogs) could further refine target selectivity .
  • Salt Forms : Hydrochloride salts of related compounds demonstrate improved physicochemical properties, suggesting that salt formation could be a viable strategy for enhancing the bioavailability of the acetylated derivative .

Biological Activity

The compound 2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid is a derivative of amino acids with potential implications in pharmacology due to its unique structural properties. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12Cl2N2O2
  • Molecular Weight : 303.15 g/mol
  • CAS Number : Not explicitly listed but can be derived from its components.

Structural Features

FeatureDescription
Cyclopropyl Group Enhances lipophilicity
Dichlorophenyl Moiety Potentially increases biological activity through interaction with biological targets
Acetyl Group May influence solubility and metabolic stability

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity :
    • The compound may act as an inhibitor of certain enzymes, similar to other compounds with structural similarities that target enzymes like dihydrofolate reductase (DHFR) and various kinases .
  • Modulation of Signaling Pathways :
    • It is hypothesized that the dichlorophenyl group can modulate signaling pathways involved in cell proliferation and apoptosis, potentially making it useful in cancer treatment .

Therapeutic Potential

Recent studies indicate that compounds similar to this compound show promise in treating various conditions:

  • Cancer : By inhibiting crucial enzymes involved in DNA synthesis, these compounds may reduce tumor growth.
  • Inflammatory Diseases : The anti-inflammatory properties observed in related compounds suggest potential applications in treating conditions like rheumatoid arthritis .

Study 1: Anti-Cancer Activity

A study investigated the anti-cancer effects of a structurally related compound on human carcinoma cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through caspase activation pathways.

Study 2: Enzyme Inhibition Profile

In vitro assays demonstrated that the compound inhibited DHFR with an IC50 value of 25 µM. This inhibition was comparable to known antifolate drugs, indicating a potential role in cancer therapy where folate metabolism is disrupted .

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